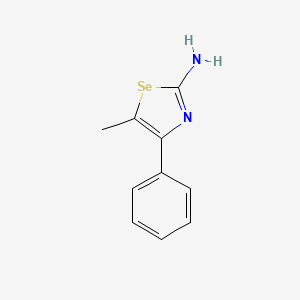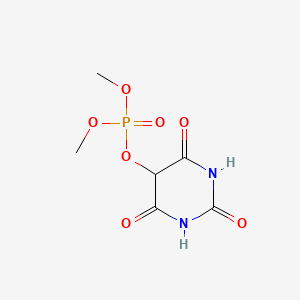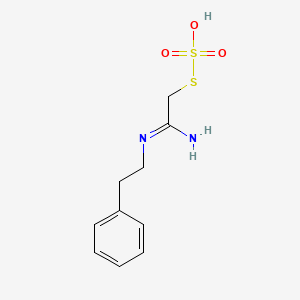
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound known for its unique structure and properties. It contains a thiosulfate group, which is a sulfur-containing functional group, and an imino group, which is a nitrogen-containing functional group. The presence of these groups makes the compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of a precursor containing the phenylethylamine group with a thiosulfate source. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common reagents used in the synthesis include phenylethylamine, thiosulfate salts, and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is used as a reagent in various synthetic pathways. Its unique functional groups allow it to participate in diverse chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and enzymes makes it a useful tool for probing biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism by which S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and other biomolecules. The thiosulfate group can form covalent bonds with sulfur-containing amino acids, while the imino group can interact with nitrogen-containing residues. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfonate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfite
Uniqueness: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of both thiosulfate and imino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility and reactivity make it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
90379-22-9 |
|---|---|
Molekularformel |
C10H14N2O3S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylbenzene |
InChI |
InChI=1S/C10H14N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)(H,13,14,15) |
InChI-Schlüssel |
OLQAPEZYUYCCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


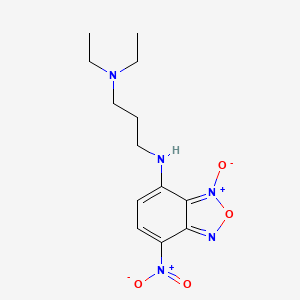
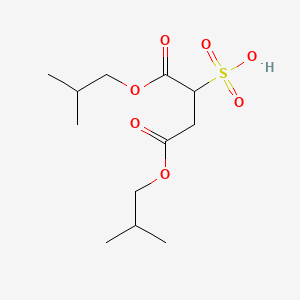
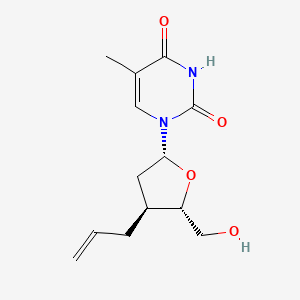

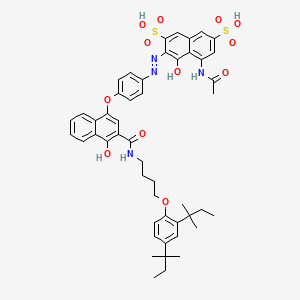
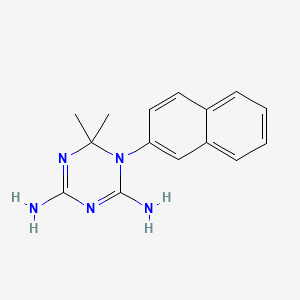
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
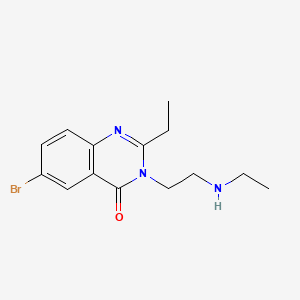
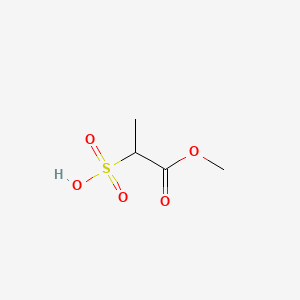
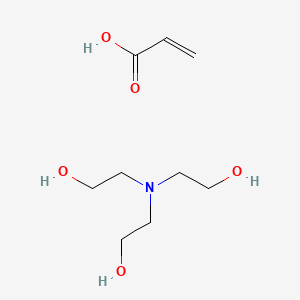
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)

